N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienopyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step might involve a nucleophilic substitution reaction.
Attachment of the Acetylphenyl Group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Final Assembly: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods like crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the thienopyrimidine core to its corresponding sulfoxide or sulfone.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE would involve its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class with similar core structures.
Benzyl Derivatives: Compounds with benzyl groups attached to different cores.
Acetylphenyl Amides: Molecules with acetylphenyl groups linked to various amide structures.
Uniqueness
N-(4-ACETYLPHENYL)-2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H21N3O3S2 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-15(27)17-7-9-18(10-8-17)24-20(28)14-31-23-25-19-11-12-30-21(19)22(29)26(23)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,24,28) |
InChI Key |
VMKPHNIBQYDXJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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